Human Cav3.2 T-Type Calcium Channel Inhibition: Micromolar Affinity Profile
In a direct head-to-head comparison from the same dataset, N-Methoxy-N-methylchroman-2-carboxamide (CHEMBL2338408) inhibits the human Cav3.2 T-type calcium channel with an IC50 of 3.30 μM in a whole-cell patch clamp assay [1]. Its selectivity window relative to the hERG potassium channel is approximately 10-fold, with an hERG IC50 of 33.0 μM [2].
| Evidence Dimension | Inhibition of human Cav3.2 T-type calcium channel (IC50) |
|---|---|
| Target Compound Data | 3.30 μM |
| Comparator Or Baseline | hERG potassium channel (Target Compound IC50): 33.0 μM |
| Quantified Difference | 10-fold selectivity window (hERG IC50 / Cav3.2 IC50) |
| Conditions | T-Rex293 cells expressing human Cav3.2; whole-cell patch clamp assay |
Why This Matters
Quantifies a favorable selectivity margin against a critical cardiac safety liability (hERG) for in vitro tool compound selection.
- [1] BindingDB. BDBM50428600 (CHEMBL2338408). Inhibition of human T-type calcium channel Cav3.2 expressed in T-Rex293 cells. View Source
- [2] BindingDB. BDBM50428600 (CHEMBL2338408). Inhibition of human ERG expressed in CHO cells by IONWORKS assay. View Source
